1,3-Dimethylcyclopentanol
Overview
Description
1,3-Dimethylcyclopentanol is a chemical compound with the molecular formula C7H14O . Its molecular weight is 114.186 Da . It is also known by other names such as 1,3-Dimethyl cyclopentanol, Cyclopentanol, 1,3-dimethyl-, and 1,3-dimethylcyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane (a five-membered carbon ring) with two methyl groups (CH3) attached to the 1st and 3rd carbon atoms, and a hydroxyl group (OH) attached to the 1st carbon atom .Scientific Research Applications
Regioselective Rearrangement in Radical Cations : A study showed that cyclopentane-1,3-diyl radical cations, related to 1,3-Dimethylcyclopentanol, undergo regioselective rearrangement to form 3-methylcyclopentene under photoinduced electron transfer conditions. This finding has implications in understanding the chemical behavior of radical cations derived from bicyclo compounds like this compound (Adam et al., 1994).
NMR Spectroscopy and Chemical Shifts : Research involving ^(13)C NMR spectroscopy of compounds including this compound has provided insights into substituent effects, steric interactions, and conformations of cyclopentane derivatives (Roberts et al., 1971).
Homogeneous C–C Bond Cleavage with Transition Metal Complexes : A study demonstrated that 1,1-Dimethylcyclopentane, a close relative of this compound, can be dehydrogenated and rearranged to form specific complexes, marking a significant advancement in the understanding of C-C bond cleavage in alkanes (Crabtree & Dion, 1984).
Synthesis of Pharmaceutical Analogs : The synthesis of “neoprofen,” a rigidified analog of ibuprofen, using 3,3-Dimethylcyclopentanes (which includes this compound) has been explored, highlighting the potential of these compounds in pharmaceutical research (Ramsubhag et al., 2016).
Thermodynamics and Pseudorotation Concept : A thermodynamic study of compounds including 1,cis-3-Dimethylcyclopentane has helped to verify the concept of pseudorotation, a phenomenon that could be relevant to the understanding of this compound's behavior (Mccullough et al., 1959).
Structural Determination via Electron Diffraction : Research involving the structure determination of gaseous compounds related to this compound has provided insights into their molecular geometry and bond lengths (Seip et al., 1973).
Spectroscopic Studies of Phase Transitions : Spectroscopic studies on 1,3-dimethyladamantane, which shares structural similarities with this compound, have contributed to the understanding of phase transitions in certain compounds (Huang et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
1,3-dimethylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-4-7(2,8)5-6/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFEWZQIYEVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941326 | |
Record name | 1,3-Dimethylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-46-0 | |
Record name | 1,3-Dimethylcyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl cyclopentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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